molecular formula C8H12O2 B15272248 3-Cyclopropyloxolane-3-carbaldehyde

3-Cyclopropyloxolane-3-carbaldehyde

Cat. No.: B15272248
M. Wt: 140.18 g/mol
InChI Key: WZQXWHQLSNQWBM-UHFFFAOYSA-N
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Description

3-Cyclopropyloxolane-3-carbaldehyde is an organic compound with the molecular formula C8H12O2 It is a cyclic aldehyde featuring a cyclopropyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyloxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylmethyl ketone with ethylene glycol in the presence of an acid catalyst to form the oxolane ring. The resulting intermediate is then oxidized to yield the desired aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyloxolane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-Cyclopropyloxolane-3-carboxylic acid.

    Reduction: 3-Cyclopropyloxolane-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyloxolane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in various biochemical assays and studies.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Another cyclic aldehyde with distinct reactivity and applications.

    Cyclopropylcarboxaldehyde: A simpler aldehyde with a cyclopropyl group but lacking the oxolane ring.

Uniqueness

3-Cyclopropyloxolane-3-carbaldehyde is unique due to the presence of both a cyclopropyl group and an oxolane ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-cyclopropyloxolane-3-carbaldehyde

InChI

InChI=1S/C8H12O2/c9-5-8(7-1-2-7)3-4-10-6-8/h5,7H,1-4,6H2

InChI Key

WZQXWHQLSNQWBM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCOC2)C=O

Origin of Product

United States

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